2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6ClF3 It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethenyl group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluorobenzotrifluoride with an appropriate ethenylating agent under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium tert-butoxide.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Addition Reactions: Products include halogenated or hydrogenated benzene derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene exerts its effects depends on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
- 1-Ethenyl-4-(trifluoromethyl)benzene
- 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
Uniqueness
2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-4-ethenyl-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGORPQARVVJECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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